molecular formula C10H19NO2 B14632202 1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- CAS No. 55669-84-6

1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans-

Cat. No.: B14632202
CAS No.: 55669-84-6
M. Wt: 185.26 g/mol
InChI Key: WJIKQZLTSPXKBX-UHFFFAOYSA-N
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Description

1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- is a compound belonging to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles, structurally similar to epoxides but with a nitrogen atom replacing the oxygen atom. This compound is known for its unique ring strain and reactivity, making it a valuable building block in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of an appropriate amino acid derivative with a halogenating agent, followed by cyclization to form the aziridine ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of catalysts to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-aziridineacetic acid, 2-methyl-3-(1-methylethyl)-, ethyl ester, trans- involves the reactivity of the aziridine ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring opening and formation of various products. The compound can interact with biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding .

Properties

CAS No.

55669-84-6

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-(2-methyl-3-propan-2-ylaziridin-1-yl)acetate

InChI

InChI=1S/C10H19NO2/c1-5-13-9(12)6-11-8(4)10(11)7(2)3/h7-8,10H,5-6H2,1-4H3

InChI Key

WJIKQZLTSPXKBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(C1C(C)C)C

Origin of Product

United States

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